![molecular formula C20H19FN6 B2589255 N4-(3-Fluorphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin CAS No. 921490-42-8](/img/structure/B2589255.png)
N4-(3-Fluorphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDK inhibitors are crucial in cancer therapy as they can disrupt cell cycle progression in tumor cells. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM.
Biological Probes
The compound is being explored as a biochemical probe to study enzyme functions and protein interactions. Its ability to modulate specific molecular targets makes it suitable for investigating cellular pathways involved in disease mechanisms.
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties . For instance, certain derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating promising antibacterial efficacy .
Compound Name | Biological Activity | IC50 (nM) | Application Area |
---|---|---|---|
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | CDK Inhibition | 45 - 97 | Cancer Therapy |
Derivative A | Antibacterial (MRSA) | 0.25 - 0.5 μg/mL | Antimicrobial Research |
Table 2: Synthesis Methods
Method | Description |
---|---|
Multi-step Organic Reactions | Involves the condensation of substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions using solvents like ethanol or DMF and catalysts such as palladium or copper complexes. |
Industrial Production | Large-scale batch reactions with optimized parameters; continuous flow reactors may enhance efficiency and scalability. |
Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
A recent study synthesized several derivatives of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and evaluated their antibacterial properties using molecular docking techniques to predict interactions with bacterial ribosomes. The results confirmed the potential mechanism of action for these compounds against various bacterial strains .
Case Study 2: CDK Inhibition
Another investigation focused on the compound's ability to inhibit cyclin-dependent kinases involved in cell cycle regulation. The study utilized structure-activity relationship (SAR) analyses to optimize the compound's efficacy as a therapeutic agent against cancer cells, demonstrating significant promise for future clinical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wirkmechanismus
The mechanism of action of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(3-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(3-bromophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its analogs .
Biologische Aktivität
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities, particularly as an anticancer agent and a kinase inhibitor.
Structural Characteristics
The compound's structure includes:
- A pyrazolo ring fused to a pyrimidine framework.
- A 3-fluorophenyl group at the N4 position.
- A phenyl group at the N1 position.
- A propyl group at the N6 position.
- Two amine groups located at the 4 and 6 positions.
This specific arrangement of functional groups contributes to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess notable biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. The following sections detail the specific activities of N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
Anticancer Activity
N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been evaluated for its cytotoxic effects against various cancer cell lines. Key findings include:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 1.74 | Induces apoptosis and alters cell cycle progression |
HCT-116 (Colon Cancer) | 2.56 | Inhibits proliferation and promotes apoptosis |
A549 (Lung Cancer) | 2.98 | Alters signaling pathways associated with growth |
These results indicate strong anti-proliferative properties and suggest that this compound can effectively induce cell death in cancer cells through apoptosis.
Kinase Inhibition
The compound has also been tested for its inhibitory effects on various kinases:
Kinase Target | IC50 Value (µM) | Activity |
---|---|---|
CDK2 | 0.015 | Potent inhibitor |
c-Src | 0.023 | Significant inhibition |
The low IC50 values highlight its potential as a therapeutic agent targeting specific kinases involved in tumor growth and survival.
Mechanistic Studies
Mechanistic studies have shown that N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can influence several cellular pathways:
- Apoptosis Induction : Flow cytometry analyses revealed that treated cancer cells showed increased levels of apoptotic markers.
- Cell Cycle Arrest : The compound caused G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Antitumor Activity : A study published in Molecules reported that derivatives including N4-(3-fluorophenyl)-1-phenyl-N6-propyl exhibited promising antitumor activities against multiple cancer cell lines using the MTT assay .
- Kinase Inhibition Evaluation : Research conducted on various derivatives demonstrated that modifications in the pyrazolo[3,4-d]pyrimidine scaffold significantly impacted kinase inhibitory activity .
Eigenschaften
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6/c1-2-11-22-20-25-18(24-15-8-6-7-14(21)12-15)17-13-23-27(19(17)26-20)16-9-4-3-5-10-16/h3-10,12-13H,2,11H2,1H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXFGAKUIRRHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.